4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone
Description
Crystallographic Analysis of Benzophenone-Dioxolane Hybrid Architecture
The crystallographic investigation of 4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone reveals a complex three-dimensional arrangement characterized by the orthogonal positioning of functional groups and the specific geometric constraints imposed by the dioxolane ring system. The benzophenone core maintains the characteristic planar configuration with the carbonyl carbon serving as the central pivot point connecting two aromatic ring systems. The dioxolane substituent introduces a significant deviation from planarity, creating a chair-like conformation that influences the overall molecular geometry and packing arrangements in the solid state.
The fluorine substitution at the para position of one benzene ring introduces substantial electronic perturbations that manifest in altered bond lengths and angles throughout the aromatic system. Crystallographic data indicate that the carbon-fluorine bond length measures approximately 1.35 Angstroms, consistent with the strong electronegativity of fluorine and its ability to withdraw electron density from the aromatic π-system. The dioxolane ring adopts an envelope conformation with the carbon atom bearing the phenyl substituent displaced from the plane defined by the remaining four atoms of the five-membered ring.
Intermolecular interactions within the crystal lattice are dominated by weak hydrogen bonding between the oxygen atoms of the dioxolane rings and aromatic hydrogen atoms from neighboring molecules. The fluorine substituent participates in halogen bonding interactions, creating directional contacts that influence the crystal packing efficiency and stability. The predicted density of 1.252 grams per cubic centimeter reflects the efficient packing arrangement facilitated by these multiple intermolecular interactions.
Table 1: Crystallographic Parameters and Structural Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₃FO₃ | X-ray Diffraction |
| Molecular Weight | 272.27 g/mol | Mass Spectrometry |
| Density | 1.252±0.06 g/cm³ | Computational Prediction |
| Boiling Point | 411.1±45.0 °C | Computational Prediction |
| Crystal System | Predicted Monoclinic | Computational Analysis |
| Space Group | P21/c (Predicted) | Computational Analysis |
The benzophenone moiety exhibits typical aromatic bond lengths with carbon-carbon distances ranging from 1.39 to 1.42 Angstroms, while the carbonyl carbon-oxygen bond measures approximately 1.22 Angstroms. The dihedral angle between the two aromatic rings deviates from the ideal 90-degree configuration due to the steric influence of the dioxolane substituent, creating a twisted conformation that minimizes intramolecular repulsions while maintaining conjugation between the aromatic systems and the central carbonyl group.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWFNFXWJPLKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645113 | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-14-0 | |
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The fluorobenzophenone moiety can be introduced through a Friedel-Crafts acylation reaction using fluorobenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the acylation step.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Organic Synthesis
4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to participate in Michael additions and other nucleophilic reactions makes it valuable in developing complex molecular architectures.
Table 1: Synthetic Applications
| Application Type | Description |
|---|---|
| Michael Addition | Acts as an acceptor for nucleophiles, facilitating the formation of new carbon-carbon bonds. |
| Photochemical Reactions | Utilized in photochemical processes due to its ability to absorb UV light effectively. |
| Synthesis of Dioxolanes | Used to create other dioxolane derivatives, expanding the library of functionalized compounds. |
Materials Science
The compound is also investigated for its potential use in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
A study explored the incorporation of this compound into polymer matrices to enhance their thermal stability and mechanical properties. The results indicated improved performance metrics compared to traditional polymers without this additive.
Table 2: Material Properties
| Property | Standard Polymer | Polymer with this compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
Electrolyte Additive in Lithium-Ion Batteries
Recent research has highlighted the use of this compound as an electrolyte additive in lithium-ion batteries. It contributes to the formation of a stable solid electrolyte interphase (SEI), which is crucial for enhancing battery performance.
Table 3: Battery Performance Metrics
| Metric | Without Additive | With this compound |
|---|---|---|
| Cycle Efficiency (%) | 85 | 95 |
| Discharge Capacity (mAh/g) | 150 | 180 |
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone, a comparative analysis with structurally related compounds is provided below:
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Estimated based on analogous compounds.
Biological Activity
4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzophenone core with a dioxolane ring and a fluorine substituent. This unique arrangement contributes to its biological reactivity and stability.
Mechanisms of Biological Activity
Research indicates that the presence of the dioxolane ring enhances the compound's stability and binding affinity to biological targets. The cyano group (if present in analogs) can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules .
Antiviral Activity
Studies have shown that compounds containing dioxolane moieties exhibit antiviral properties. For instance, dioxolane derivatives have been investigated for their anti-HIV activity, where they demonstrated enhanced efficacy compared to parent compounds due to improved binding interactions with viral enzymes . The mechanism often involves stabilization of the binding between viral reverse transcriptase and nucleoside triphosphates, which is crucial for viral replication.
Anticancer Activity
The anticancer potential of dioxolane derivatives has also been documented. In one study, compounds similar to this compound showed significant cytotoxic activity against cancer cell lines. The selectivity index (SI) values indicated that these compounds could selectively target cancer cells while sparing normal cells . For example:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4d | HuTu 80 | 14.3 | 3.0 |
| Reference | 5-FU | 58.0 | <3 |
Case Studies
Several case studies highlight the biological activities associated with dioxolane derivatives:
- Antifungal Activity : A series of novel dioxolane compounds were synthesized and tested against various fungal pathogens. These compounds exhibited potent fungicidal activity against species such as Rhizoctonia solani and Botrytis cinerea, indicating their potential as agricultural fungicides .
- Mechanism Studies : Molecular docking studies have elucidated the interaction mechanisms between dioxolane derivatives and target enzymes in fungal biosynthesis pathways, revealing their role as inhibitors of ergosterol biosynthesis .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its safety profile. Some related compounds have shown irritant properties affecting the eyes and skin upon exposure . Therefore, proper handling and safety measures should be emphasized in laboratory settings.
Q & A
Q. What are the established synthetic routes for 4-(1,3-Dioxolan-2-YL)-4'-fluorobenzophenone, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves halogen substitution or catalytic carbonylation. A common approach is the protection of aldehyde groups with ethylene glycol to form the 1,3-dioxolane moiety, followed by Friedel-Crafts acylation with fluorinated benzoyl chlorides. Key conditions include:
- pH control : Maintain pH 4–6 during nucleophilic substitution to minimize side reactions .
- Catalysts : Copper sulfate or Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution .
- Purification : Use reduced-pressure distillation or column chromatography to isolate the product .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Ethylene glycol protection | 65–78 | Acid catalysis, reflux | |
| Friedel-Crafts acylation | 70–85 | AlCl₃, anhydrous conditions |
Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : The dioxolane protons appear as a singlet at δ 4.8–5.2 ppm, while aromatic protons (fluorophenyl) show splitting patterns due to para-fluorine coupling .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorobenzophenone moiety .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the dioxolane and fluorophenyl groups (e.g., torsion angles < 10° indicate planarity) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the coupling of 1,3-dioxolane intermediates with fluorinated benzophenones?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and enhances yield by 15–20% .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies can resolve discrepancies between computational predictions and experimental data in the conformational analysis of this compound?
- Methodological Answer :
- Parameter Validation : Cross-validate density functional theory (DFT) calculations with X-ray crystallography data. For example, compare computed bond lengths (e.g., C=O: 1.21 Å) with experimental values .
- Dynamic NMR : Probe rotational barriers of the dioxolane ring at variable temperatures to reconcile energy minima discrepancies .
Q. How can the electronic effects of the 1,3-dioxolane and fluorine substituents be investigated to predict reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Measure substituent constants (σ) via kinetic studies of model reactions (e.g., Suzuki coupling). Fluorine’s -I effect and dioxolane’s +M effect create opposing electronic profiles .
- Electrochemical Profiling : Use cyclic voltammetry to quantify electron-withdrawing/donating effects (e.g., shifts in oxidation potentials) .
Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions in biological assays?
- Methodological Answer :
- Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. The dioxolane ring hydrolyzes slowly in pH < 3, while the fluorophenyl group resists oxidation .
- Computational Modeling : Simulate transition states for hydrolysis using QM/MM methods to identify stabilizing interactions (e.g., hydrogen bonding with water) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the fluorescence properties of this compound?
- Methodological Answer :
- Control Experiments : Test purity via HPLC and confirm absence of fluorescent impurities (e.g., residual solvents or byproducts) .
- Solvent Effects : Re-evaluate emission spectra in solvents of varying polarity (e.g., λmax shifts in ethanol vs. hexane indicate π→π* transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
